![molecular formula C21H21N3O4S B6480535 N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-47-2](/img/structure/B6480535.png)
N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.12527733 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide (CAS Number: 688055-81-4) is a complex organic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its antimalarial and anticancer properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H28N4O6S2, with a molecular weight of 544.6 g/mol. The structure includes a quinazoline core which is significant for its biological activity.
Antimalarial Activity
Research indicates that compounds within the quinazoline family exhibit antimalarial properties. A study evaluating various 4-quinazolinone derivatives demonstrated significant activity against Plasmodium berghei, a malaria-causing parasite. The most effective compounds showed high efficacy at doses as low as 5 mg/kg in murine models .
Case Study: Antimalarial Evaluation
In a comparative study:
- Compound Tested : N-butyl derivatives of quinazolinones.
- Model : Swiss mice infected with P. berghei.
- Dosage : Varied from 5 mg/kg to 100 mg/kg over four days.
Results showed that certain derivatives exhibited complete clearance of parasitemia by day 7 post-treatment. Notably, the incorporation of specific functional groups in the quinazoline structure was critical for enhancing activity .
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been explored. A synthesis study focused on substituted 2-phenyl quinazolinones revealed promising results in increasing the lifespan of mice bearing tumors . The mechanism appears to involve the inhibition of cancer cell proliferation and induction of apoptosis.
Research Findings
A detailed examination highlighted:
- Compound Variants : Various substitutions on the quinazoline core.
- Biological Assays : Evaluated using cell lines and murine models.
The results indicated that specific structural modifications led to improved cytotoxicity against cancer cells while maintaining low toxicity in normal cells.
Summary of Biological Activities
Activity Type | Compound | Model | Effective Dose | Outcome |
---|---|---|---|---|
Antimalarial | N-butyl derivatives | P. berghei infected mice | 5 mg/kg | Complete clearance by day 7 |
Anticancer | Substituted quinazolinones | Tumor-bearing mice | Varies | Increased lifespan and reduced tumor growth |
Properties
IUPAC Name |
N-butyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-3-8-22-19(25)14-6-4-13(5-7-14)11-24-20(26)15-9-17-18(28-12-27-17)10-16(15)23-21(24)29/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,25)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGBLYMFCIJAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.